2-(4-Bromo-3-methoxyphenyl)acetonitrile

Description

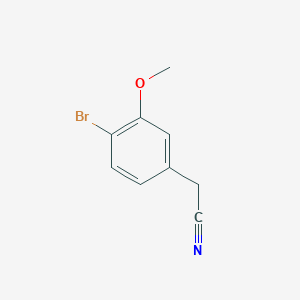

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITZSRHOUYDLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289949 | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113081-50-8 | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113081-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound, also known as 4-Bromo-3-methoxybenzyl cyanide, is a versatile building block in organic synthesis. Its structure, featuring a brominated and methoxylated phenyl ring attached to an acetonitrile moiety, offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and commonly employed route involves the cyanation of 4-bromo-3-methoxybenzyl bromide.

Reaction Scheme:

Experimental Protocol

This protocol is based on general procedures for the cyanation of benzyl halides.[1][2][3]

Materials:

-

4-Bromo-3-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methoxybenzyl bromide (1 equivalent) in a mixture of ethanol and water. The solvent system is crucial as it needs to dissolve both the organic starting material and the inorganic cyanide salt.[1]

-

Add sodium cyanide (approximately 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue with dichloromethane.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield a white to off-white solid.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data for the isomer 3-bromo-4-methoxyphenylacetonitrile is 50.5-56.5 °C. A specific melting point for the title compound is not readily available in the searched literature. | [5][6][7] |

| Solubility | Low solubility in water; soluble in common organic solvents like ethanol and dichloromethane. | [4] |

Spectroscopic Data

The following data is predicted based on the analysis of its isomer, 3-bromo-4-methoxyphenylacetonitrile, and general spectroscopic principles.

The proton NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| Methylene Protons (-CH₂) | ~3.7 | Singlet |

| Aromatic Protons | 6.9 - 7.5 | Multiplet |

Note: The aromatic region will show a characteristic splitting pattern based on the substitution. For the isomer 3-bromo-4-methoxyphenylacetonitrile, the aromatic protons appear at approximately 7.50 (d), 7.25 (dd), and 6.89 (d) ppm.[8]

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | ~56 |

| Methylene Carbon (-CH₂) | ~22 |

| Nitrile Carbon (-CN) | ~117 |

| Aromatic Carbons | 110 - 160 |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) stretch | 2260 - 2220 (medium) |

| C-H (Aromatic) stretch | ~3030 (variable) |

| C-H (Aliphatic) stretch | 2950 - 2850 (medium) |

| C=C (Aromatic) bending | 1700 - 1500 (medium) |

| C-O (Aryl ether) stretch | ~1250 (strong) |

| C-Br stretch | 680 - 515 (strong) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An isotopic cluster is expected around m/z 225 and 227 due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

-

Major Fragments: A significant fragment would likely correspond to the loss of the bromine atom, resulting in a peak at m/z 146. Another possible fragmentation is the loss of the cyanomethyl radical (•CH₂CN) to give a bromomethoxybenzyl cation.

Characterization Workflow

Conclusion

This technical guide outlines a reliable synthetic route and a comprehensive characterization protocol for this compound. The provided data and methodologies will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this important intermediate in their research endeavors.

References

- 1. organic chemistry - Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-methoxyphenylacetonitrile, 99% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. IR _2007 [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document details available data, outlines experimental protocols, and explores potential signaling pathway interactions based on related compounds.

Core Physicochemical Properties

This compound is a substituted phenylacetonitrile with the molecular formula C₉H₈BrNO.[1] Its chemical structure features a nitrile group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with a bromine atom and a methoxy group.

Quantitative Physicochemical Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the compound and its isomer, 3-Bromo-4-methoxyphenylacetonitrile, for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molar Mass | 226.07 g/mol | [1] |

| Melting Point | Data not available for this compound. The isomer, 3-Bromo-4-methoxyphenylacetonitrile, has a melting point of 50.5-56.5 °C. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane. | [2] |

| pKa | Data not available. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. However, based on standard organic chemistry procedures for similar compounds, the following methodologies can be proposed.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Materials:

-

4-Bromo-3-methoxybenzyl bromide

-

Sodium cyanide (or Potassium cyanide)

-

Dimethyl sulfoxide (DMSO) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzyl bromide in a suitable solvent such as DMSO or acetone.

-

Add an equimolar amount of sodium cyanide to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using column chromatography.

Workflow for Purification:

Caption: Purification workflow for this compound.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted spectral data can be found in the literature for this compound and its isomers.[3]

Potential Biological Activity and Signaling Pathway

While there is no direct evidence of the biological activity of this compound, a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as a potent inducer of Oct3/4.[4] Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells and is essential for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).

The induction of Oct3/4 by small molecules is a significant area of research in regenerative medicine. The signaling pathway involved in iPSC reprogramming is complex and involves the regulation of a network of transcription factors.

Simplified Oct3/4 Signaling in iPSC Reprogramming:

Caption: Potential involvement in the Oct3/4 signaling pathway for iPSC generation.

This pathway highlights how a small molecule could potentially influence the expression of the POU5F1 gene, leading to the production of the Oct3/4 protein. This, in conjunction with other core pluripotency factors like Sox2 and Nanog, drives the complex process of cellular reprogramming. Given the structural similarity, it is plausible that this compound could be investigated for similar biological activity.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and plausible experimental methodologies. The potential link to the Oct3/4 signaling pathway, inferred from a structurally related molecule, suggests a promising avenue for future research into its biological functions and therapeutic potential. Further experimental validation is necessary to fully characterize this compound and explore its applications.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 2. 3-Bromo-4-methoxyphenylacetonitrile, 99% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(4-Bromo-3-methoxyphenyl)acetonitrile (CAS Number 113081-50-8)

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, intended for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an arylacetonitrile derivative.[1] These compounds are characterized by an aryl group attached to a cyanomethyl group and serve as valuable building blocks in organic synthesis.[1]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 113081-50-8 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Appearance | Solid (typically white or off-white) | [3] |

| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol and dichloromethane. | [3] |

| InChI Key | AITZSRHOUYDLOM-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD06797367 | [2][4] |

Safety and Handling

GHS Hazard Information (Inferred)

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

|

Note: This information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should always be conducted.

Precautionary Statements (Inferred)

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This information is based on related compounds and should be used for guidance only.

Synthetic and Experimental Protocols

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4] The presence of the bromo and methoxy groups on the phenyl ring, along with the versatile nitrile functionality, allows for a variety of chemical transformations.[4]

General Synthetic Approach

A common method for the synthesis of arylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized experimental protocol adapted from the synthesis of a similar compound, p-methoxyphenylacetonitrile.[5]

Reaction Scheme:

4-Bromo-3-methoxybenzyl halide + NaCN → this compound + Na-halide

Experimental Workflow:

Detailed Steps (Adapted from a related synthesis[5]):

-

Preparation of the Reaction Mixture: In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, combine the starting material, 4-bromo-3-methoxybenzyl halide, with finely powdered sodium cyanide and a suitable solvent such as dry acetone.[5] A catalyst like sodium iodide may also be added.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring for an appropriate duration (typically several hours) to ensure the completion of the reaction.[5]

-

Work-up: After cooling, filter the reaction mixture to remove any inorganic salts.[5] The filtrate is then concentrated to remove the solvent. The residue is taken up in an organic solvent like benzene or ethyl acetate and washed with water to remove any remaining water-soluble impurities.[5]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[5] The resulting crude product can be purified by distillation under reduced pressure or by recrystallization.[5]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the public domain. However, research on a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has shown it to be a potent inducer of Octamer-binding transcription factor 3/4 (Oct3/4).[6] Oct3/4 is a critical transcription factor for maintaining the pluripotency of embryonic stem cells.[6]

This finding suggests that this compound and its derivatives could be investigated for their potential role in regenerative medicine and stem cell research.[6]

Hypothetical Signaling Pathway Involvement

Based on the activity of the related compound, a potential mechanism of action could involve the modulation of signaling pathways that regulate Oct3/4 expression.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules. While specific toxicological and biological data for this compound are limited, information from structurally related molecules suggests a moderate hazard profile and a potential for biological activity related to stem cell biology. Further research is warranted to fully characterize its safety profile and explore its potential in drug discovery and regenerative medicine. Researchers should proceed with appropriate caution, implementing robust safety measures and conducting thorough risk assessments.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis

An In-depth Technical Guide to the Applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] The presence of the bromine atom facilitates various cross-coupling reactions, while the nitrile moiety can be transformed into other key functional groups such as carboxylic acids, amines, and aldehydes.[1][2] This guide provides a comprehensive overview of its synthetic potential, complete with experimental protocols and data.

Core Synthetic Transformations

The synthetic utility of this compound stems from three primary reactive centers: the nitrile group, the bromine atom on the phenyl ring, and the acidic α-carbon.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties.

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-Bromo-3-methoxyphenyl)acetic acid. This transformation is fundamental for introducing a carboxylic acid group, a common feature in many biologically active molecules.[2]

-

Reduction to Primary Amines: The use of strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, converts the nitrile group into a primary amine, yielding 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine. This is a crucial step in the synthesis of many pharmaceutical compounds.[2]

-

Partial Reduction to Aldehydes: A more controlled reduction using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed during workup to afford 2-(4-Bromo-3-methoxyphenyl)acetaldehyde.[2]

-

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate that, upon hydrolysis, yields a ketone. This allows for the formation of new carbon-carbon bonds and the introduction of various alkyl or aryl groups.[2]

Caption: Key transformations of the nitrile group.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring is a key feature, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Organobromine compounds are highly valued for the bromine's ability to act as an effective leaving group in transition-metal-catalyzed cross-coupling reactions.[2]

-

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

-

Sonogashira Coupling: A palladium/copper-cocatalyzed reaction that couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkyne moiety.

Caption: Cross-coupling reactions at the bromine position.

Reactions Involving the Active Methylene Group

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic (pKa ≈ 25-30 in DMSO for acetonitrile) and can be removed by a suitable base to form a carbanion.[3] This nucleophilic species can then react with various electrophiles.

-

Alkylation: The carbanion can be alkylated with alkyl halides to introduce new carbon chains.

-

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can introduce acyl groups.

-

Condensation Reactions: The nucleophilic carbanion can participate in condensation reactions with aldehydes or ketones.

Caption: Reactions involving the active methylene group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations involving arylacetonitrile derivatives, which are analogous to the expected reactivity of this compound.

| Transformation | Reagents & Conditions | Product Type | Typical Yield | Reference |

| Nitrile Hydrolysis | 1. 4-methoxyphenylacetic acid (10 g) in acetic acid (60 ml)2. Bromine (9.62 g) in acetic acid (30 ml) added dropwise | Carboxylic Acid | 84% | [4] |

| Alkylation | 1. Acetonitrile, n-BuLi, THF, -60°C2. 1-(bromomethyl)-4,5-dimethoxy-2-bromobenzene | Alkylated Nitrile | 58% | [5] |

| Acylation | 1. Tertiary amide, acetonitrile, toluene2. LiHMDS (1 M in THF), 15 h | β-ketonitrile | 69-99% | [6] |

| Cyanomethylation | 1. Anisyl alcohol, conc. HCl2. Sodium cyanide, sodium iodide, dry acetone, reflux 16-20h | Arylacetonitrile | 74-81% | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetic acid (via Hydrolysis)

This protocol is adapted from the synthesis of a structurally similar compound.[4]

-

Starting Material: this compound.

-

Procedure: a. Dissolve the acetonitrile derivative in a suitable solvent such as a mixture of ethanol and water. b. Add a strong base (e.g., 6M NaOH solution) in excess. c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2. e. The carboxylic acid product will precipitate out of the solution. f. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromo-3-methoxyphenyl)acetic acid.

Protocol 2: Synthesis of a β-Ketonitrile (via Acylation of the α-Carbon)

This is a general procedure for the synthesis of β-ketonitriles from tertiary amides and acetonitrile derivatives.[6]

-

Reagents: A tertiary amide (1.0 equiv), this compound (2.0 equiv), Toluene, and LiHMDS (1 M in THF, 3.0 equiv).

-

Procedure: a. To a 20 mL vial under an argon atmosphere, add the tertiary amide, this compound, and toluene (3.5 mL). b. Add the LiHMDS solution dropwise. c. Stir the resulting solution for 15 hours at room temperature. d. Quench the reaction with a saturated aqueous solution of NH₄Cl (7 mL). e. Dilute with ethyl acetate (50 mL). f. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum. g. Purify the crude product by silica gel column chromatography.

Workflow for Synthetic Application

The following diagram illustrates a logical workflow for utilizing this compound in a multi-step synthesis project.

Caption: General synthetic workflow.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The strategic and sequential manipulation of its three key reactive sites—the nitrile, the aryl bromide, and the active methylene—provides synthetic chemists with a powerful tool for the efficient construction of complex molecular architectures. Its utility in creating precursors for pharmaceuticals, agrochemicals, and novel materials underscores its importance in modern chemical research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 113081-50-8 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Discovery and Enduring Legacy of Substituted Phenylacetonitriles: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Pharmacological Significance of a Versatile Chemical Scaffold

Substituted phenylacetonitriles represent a cornerstone in the edifice of modern organic and medicinal chemistry. From their early discovery as versatile chemical intermediates to their central role in the development of blockbuster pharmaceuticals, this class of compounds has a rich and evolving history. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of substituted phenylacetonitriles, with a particular focus on their applications in drug development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

A Historical Trajectory: From Laboratory Curiosity to Life-Saving Medications

The journey of substituted phenylacetonitriles began with the foundational work on the synthesis of nitriles in the 19th century. The Kolbe nitrile synthesis , named after Hermann Kolbe, provided one of the earliest methods for the preparation of these compounds through the reaction of an alkyl halide with a metal cyanide.[1][2][3][4] This reaction, a classic example of a nucleophilic substitution, laid the groundwork for the synthesis of a wide array of organic nitriles, including phenylacetonitrile itself.

Initially, phenylacetonitriles were primarily valued as versatile intermediates in organic synthesis, allowing for the introduction of a cyano group that could be further transformed into carboxylic acids, amines, and other functional groups. However, their true potential in the realm of medicine began to be realized in the mid-20th century with the advent of systematic drug discovery programs.

A pivotal moment in the history of substituted phenylacetonitriles was the discovery of their profound effects on the cardiovascular system. In the 1960s, researchers investigating coronary dilators stumbled upon a class of compounds that could block the influx of calcium ions into cells, a mechanism that would later be understood as calcium channel blockade.[5][6] This led to the development of the phenylalkylamine class of calcium channel blockers, with verapamil emerging as a landmark drug.[7] Verapamil, which contains a substituted phenylacetonitrile core, revolutionized the treatment of hypertension, angina, and arrhythmias.[1]

The success of verapamil spurred further research into the pharmacological properties of other substituted phenylacetonitriles. It was discovered that strategic modifications to the phenyl ring and the acetonitrile side chain could lead to compounds with a wide range of biological activities, including the blockade of other ion channels, such as sodium channels. This has led to the development of anticonvulsant and antiarrhythmic drugs.[6][8]

Key Milestones in the History of Substituted Phenylacetonitriles

| Era | Key Development | Significance |

| Mid-19th Century | Development of the Kolbe nitrile synthesis.[1][2][3][4] | Provided a fundamental method for the synthesis of nitriles, including phenylacetonitriles. |

| Early 20th Century | Use of phenylacetonitriles as versatile intermediates in organic synthesis. | Enabled the synthesis of a wide range of organic compounds. |

| Mid-20th Century | Discovery of the coronary dilating effects of certain phenylacetonitrile derivatives. | Laid the groundwork for the development of cardiovascular drugs. |

| 1960s | Discovery of the calcium channel blocking mechanism of action.[5][6] | Revolutionized the understanding of cardiovascular pharmacology. |

| 1962 | Synthesis of Verapamil. | The first clinically successful phenylalkylamine calcium channel blocker. |

| Late 20th Century - Present | Exploration of substituted phenylacetonitriles as modulators of other ion channels (e.g., sodium channels) and enzymes.[8] | Expanded the therapeutic potential of this chemical class to other disease areas. |

Synthetic Methodologies: From Classical to Contemporary

The synthesis of substituted phenylacetonitriles has evolved significantly over the years, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

The Kolbe Nitrile Synthesis: A Time-Honored Method

The Kolbe nitrile synthesis remains a fundamental and widely used method for the preparation of phenylacetonitriles.[1][2][3][4] The reaction involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.

General Experimental Workflow for Kolbe Nitrile Synthesis

Caption: General workflow for the Kolbe nitrile synthesis.

Modern Synthetic Approaches

In recent years, a variety of more sophisticated methods for the synthesis of substituted phenylacetonitriles have been developed. These include:

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can significantly improve the efficiency of the Kolbe nitrile synthesis by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved.

-

Transition Metal-Catalyzed Cyanations: Palladium- and nickel-catalyzed cross-coupling reactions of aryl halides or pseudohalides with cyanide sources have emerged as powerful methods for the synthesis of a wide range of substituted phenylacetonitriles.

-

One-Pot Syntheses: Multi-step reactions carried out in a single reaction vessel without the isolation of intermediates offer a more efficient and environmentally friendly approach to the synthesis of complex substituted phenylacetonitriles.

Quantitative Data on Synthetic Yields

The following table summarizes the reported yields for the synthesis of various substituted phenylacetonitriles using different methodologies.

| Product | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Benzyl Cyanide | Benzyl Chloride | NaCN, Ethanol/Water, Reflux | 80-90 | --INVALID-LINK-- |

| 4-Methoxy-phenylacetonitrile | 1-(Chloromethyl)-4-methoxybenzene | NaCN, NaI, Acetone, Reflux | 74-81 | --INVALID-LINK-- |

| 3-Hydroxy-phenylacetonitrile | 3-Hydroxybenzyl alcohol | KCN, Acetic Acid, DMSO, 125°C | ~60 | --INVALID-LINK-- |

| Verapamil | (Intermediate Steps) | Multiple steps | ~74 (final step) | --INVALID-LINK-- |

| 2-(3,4-Dimethoxyphenyl)acetonitrile | 3,4-Dimethoxybenzyl chloride | KCN, Phase-transfer catalyst | >90 | (General procedure, specific yield varies) |

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This protocol is adapted from Organic Syntheses.

Materials:

-

Benzyl chloride (126.5 g, 1.0 mol)

-

Sodium cyanide (65 g, 1.33 mol)

-

Ethanol (95%, 1 L)

-

Water (1 L)

-

5 L round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 5 L round-bottom flask, dissolve 65 g of sodium cyanide in 1 L of warm water.

-

Add a solution of 126.5 g of benzyl chloride in 1 L of 95% ethanol to the sodium cyanide solution through a separatory funnel over 30 minutes.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with an equal volume of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the crude product under reduced pressure to obtain pure benzyl cyanide. The expected yield is 80-90%.

Protocol 2: Synthesis of 4-Methoxyphenylacetonitrile

This protocol is adapted from PrepChem.

Materials:

-

1-(Chloromethyl)-4-methoxybenzene (156.6 g, 1.0 mol)

-

Sodium cyanide (73.5 g, 1.5 mol)

-

Sodium iodide (7.5 g, 0.05 mol)

-

Dry acetone (700 mL)

-

2 L two-necked flask

-

Reflux condenser with calcium chloride tube

-

Mechanical stirrer

Procedure:

-

In a 2 L two-necked flask equipped with a reflux condenser and mechanical stirrer, combine 156.6 g of 1-(chloromethyl)-4-methoxybenzene, 73.5 g of finely powdered sodium cyanide, and 7.5 g of sodium iodide in 500 mL of dry acetone.

-

Heat the mixture to reflux and stir vigorously for 20 hours.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Wash the collected salt with 200 mL of acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Fractionally distill the residue under vacuum (94°C/0.4 mmHg) to obtain 4-methoxyphenylacetonitrile. The expected yield is approximately 80%.[4]

Protocol 3: Synthesis of 2-(3-Hydroxyphenyl)acetonitrile

This protocol is adapted from a patented procedure.

Materials:

-

3-Hydroxybenzyl alcohol (29.8 g)

-

Potassium cyanide (18 g)

-

Dimethyl sulfoxide (DMSO) (250 mL)

-

Glacial acetic acid (16 g)

-

Chloroform

-

Water

-

Sodium sulfate

Procedure:

-

Dissolve 29.8 g of 2-hydroxybenzyl alcohol and 18 g of potassium cyanide in 250 mL of dimethylsulfoxide in a suitable reaction flask.

-

Heat the mixture to 125°C.

-

Add 16 g of glacial acetic acid dropwise over 1 hour.

-

Stir the reaction mixture at 125°C for an additional 2 hours.

-

Remove the dimethylsulfoxide in vacuo.

-

To the residue, add 200 mL of water and 150 mL of chloroform and stir.

-

Separate the chloroform phase.

-

Extract the aqueous phase again with 150 mL of chloroform.

-

Combine the chloroform phases, wash with water, and dry with sodium sulfate.

-

Evaporate the chloroform to yield the product. The reported yield is approximately 60.5%.[9]

Pharmacological Significance: Modulators of Ion Channels

The therapeutic importance of substituted phenylacetonitriles is exemplified by their ability to modulate the activity of ion channels, which are crucial for a wide range of physiological processes.

Calcium Channel Blockade: The Verapamil Story

Verapamil, a phenylalkylamine derivative, exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[1] This action is particularly important in cardiac and smooth muscle cells.

Signaling Pathway of Verapamil Action

Caption: Verapamil blocks L-type calcium channels, reducing calcium influx and leading to vasodilation and decreased cardiac activity.

By blocking these channels, verapamil reduces the influx of calcium into the cells, leading to:

-

Vasodilation: Relaxation of smooth muscle in blood vessels, which lowers blood pressure.

-

Negative Inotropic Effect: Decreased force of contraction of the heart muscle.

-

Negative Chronotropic Effect: Decreased heart rate.

These effects make verapamil a highly effective treatment for hypertension, angina, and certain cardiac arrhythmias.

Sodium Channel Blockade: A Newer Frontier

More recently, substituted phenylacetonitriles have been investigated as blockers of voltage-gated sodium channels.[8] These channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking sodium channels, these compounds can reduce neuronal excitability, making them promising candidates for the treatment of epilepsy, neuropathic pain, and certain cardiac arrhythmias.[6]

References

- 1. Kolbe_nitrile_synthesis [chemeurope.com]

- 2. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 3. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 4. Kolbe Nitrile Synthesis [organic-chemistry.org]

- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Bromo-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 2-(4-Bromo-3-methoxyphenyl)acetonitrile. This compound is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its nitrile functionality and substituted phenyl ring. This document details the primary transformations of the nitrile group, including hydrolysis, reduction, and reactions with organometallic reagents. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides detailed generalized protocols and reaction mechanisms based on the well-established chemistry of arylacetonitriles. All quantitative data found for analogous transformations are summarized for comparative purposes, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure incorporates a brominated phenyl ring, a methoxy group, and a cyanomethyl (acetonitrile) moiety. The bromine atom facilitates cross-coupling reactions, while the nitrile group is a locus for a variety of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, ketones, and other functionalities, making it a cornerstone of synthetic strategy.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for its most common and synthetically useful reactions.

Hydrolysis to 2-(4-Bromo-3-methoxyphenyl)acetic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The resulting product, 2-(4-Bromo-3-methoxyphenyl)acetic acid, is a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Reaction Pathway: Nitrile Hydrolysis

Caption: General pathways for the hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol (General)

-

Acid-Catalyzed Hydrolysis: To a solution of this compound in a suitable solvent (e.g., ethanol, dioxane), an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product may precipitate or can be extracted with an organic solvent.

-

Base-Catalyzed Hydrolysis: The nitrile is suspended in an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol to improve solubility. The mixture is heated to reflux for an extended period. After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

Quantitative Data (Analogous Reactions)

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

| Acidic Hydrolysis | H₂SO₄ (50%), reflux | Carboxylic Acid | 80-95% |

| Basic Hydrolysis | NaOH (aq), reflux, then H₃O⁺ | Carboxylic Acid | 75-90% |

Reduction to 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine

The reduction of the nitrile group to a primary amine is a crucial transformation for the introduction of a basic nitrogenous center, a common feature in many pharmaceuticals. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Pathway: Nitrile Reduction

Caption: Common methods for the reduction of a nitrile to a primary amine.

Experimental Protocol (General)

-

Reduction with LiAlH₄: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, typically at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the amine is isolated from the filtrate.

-

Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) containing a catalyst, such as Raney nickel or palladium on carbon. The mixture is then subjected to an atmosphere of hydrogen gas at elevated pressure and temperature in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the primary amine.

Quantitative Data (Analogous Reactions)

The reduction of arylacetonitriles to the corresponding phenethylamines is generally a high-yielding reaction.

| Reduction Method | Reagents and Conditions | Product | Yield (%) |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux | Primary Amine | 85-98% |

| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | Primary Amine | 80-95% |

Reaction with Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a convenient route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone.

Reaction Pathway: Grignard Reaction with a Nitrile

References

The Pivotal Roles of Bromine and Methoxy Groups in Compound Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of functional groups available to chemists, the bromine atom and the methoxy group hold particularly significant roles. Though seemingly simple, their introduction into a molecular scaffold can profoundly alter a compound's reactivity, binding affinity, metabolic stability, and overall suitability as a therapeutic agent. This technical guide provides an in-depth exploration of the multifaceted roles of bromine and methoxy groups, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will delve into their effects on physicochemical properties, explore the underlying mechanisms of their influence, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing their impact.

The Methoxy Group: A Versatile Modulator of Physicochemical and Biological Properties

The methoxy group (-OCH₃) is a common substituent in both natural products and synthetic pharmaceuticals, valued for its ability to fine-tune a molecule's properties in several key ways.[1][2] It is often considered a hybrid of a hydroxyl and a methyl group, yet it frequently imparts unique effects that are more than the sum of its parts.[1]

Influence on Physicochemical Properties and Reactivity

The methoxy group's impact on a compound's reactivity and properties stems from its electronic and steric characteristics.

-

Lipophilicity: When attached to an aromatic system, the methoxy group has a minimal effect on lipophilicity, with a change in LogD value close to zero.[3] This makes it an excellent tool for exploring protein pockets without significantly increasing the risk of poor ADME properties associated with high lipophilicity.[3]

-

Polar Surface Area (PSA): The methoxy group contributes only 9 Ų to the polar surface area, which is considerably less than other hydrogen bond acceptors like a hydroxyl group (20 Ų) or a carbonyl group (17 Ų).[3] This allows for the introduction of a hydrogen bond acceptor with a minimal increase in overall polarity.

-

Reactivity: As an electron-donating group through resonance, the methoxy group can increase the electron density of an aromatic ring, making it more susceptible to electrophilic substitution and influencing its interaction with biological targets.[4]

Role in Drug-Target Interactions and Potency

The methoxy group can significantly enhance a ligand's binding to its target protein through various non-covalent interactions.[2]

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the protein's binding pocket.[4]

-

Hydrophobic and van der Waals Interactions: The methyl portion can engage in favorable hydrophobic and van der Waals interactions within lipophilic pockets of the target protein.[3]

The strategic placement of a methoxy group can lead to substantial improvements in potency. For instance, in the development of the antiviral drug fostemsavir, the substitution of a hydrogen atom with a methoxy group resulted in a 294-fold increase in potency.[3]

Metabolic Considerations

A primary drawback of the methoxy group is its susceptibility to metabolic oxidation.[3]

-

O-demethylation: The most common metabolic pathway for aryl methoxy groups is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[5][6] This process forms a phenol or alcohol, which can then undergo further conjugation reactions like glucuronidation.[2] This metabolic instability can lead to rapid clearance and a short half-life.[5][7]

The Bromine Atom: A Tool for Potency, Selectivity, and Improved Pharmacokinetics

The introduction of a bromine atom into a drug candidate, a strategy known as "bromination," offers a range of advantages, from increasing therapeutic activity to improving metabolic profiles.[8][9]

Influence on Physicochemical Properties and Reactivity

Bromine's effects are largely dictated by its size, electronegativity, and unique ability to form halogen bonds.

-

Lipophilicity: As a halogen, bromine is lipophilic and its introduction generally increases a compound's LogP. This can enhance membrane permeability and cell penetration.

-

Reactivity: The C-Br bond is reactive and can be used as a synthetic handle for further molecular modifications.[10] Aromatic rings containing bromine can undergo various cross-coupling reactions, providing a versatile platform for library synthesis.

The Role of Halogen Bonding

A key feature of bromine (and other heavy halogens) in drug design is its ability to act as a halogen bond (XB) donor.[8][11]

-

σ-hole: A region of positive electrostatic potential, known as a σ-hole, exists on the halogen atom opposite to the covalent bond.[8] This positive region can form a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's binding site.[8][12]

-

Strength and Directionality: The strength of halogen bonds is comparable to hydrogen bonds and increases in the order of Cl < Br < I.[12] This interaction is highly directional, providing a powerful tool for achieving high binding affinity and selectivity.[13]

Numerous case studies have demonstrated that halogen bonding can significantly enhance ligand-receptor interactions, leading to improved drug efficacy.[13]

Metabolic Considerations

Bromination can also favorably influence a drug's metabolic profile.

-

Metabolic Stability: The introduction of a bromine atom can block sites of metabolic oxidation. By replacing a hydrogen atom at a metabolically vulnerable position, bromination can prevent enzymatic degradation, thereby increasing the compound's half-life and duration of action.[8][9] Quantitative structure-activity relationship (QSAR) models have shown that lower-brominated compounds with specific substitution patterns can have higher metabolic degradation rates, indicating the importance of precise placement.[14][15]

However, bromination is not without potential drawbacks, which can include increased toxicity or accumulation in the body.[8][9]

Data Presentation: Quantitative Comparison

To illustrate the impact of methoxy and bromine substitution, the following tables summarize quantitative data from various studies.

Table 1: Effect of Methoxy Group Substitution on Metabolic Stability

| Compound Series | Parent Compound (R=H) Half-life (t½, min) | Methoxy Analog (R=OCH₃) Half-life (t½, min) | Fold Change | Reference |

| GPR88 Agonist | 2.2 | 4.3 (as isopropoxy) | +1.95 | [7] |

| SMART-H | <5 to 30 | 2-3 fold improvement with modification | +2-3 | [5] |

| ABI-274 | 21 | 44 (with additional modification) | +2.1 | [16] |

Table 2: Effect of Bromine Substitution on Biological Activity and Binding Affinity

| Compound Series/Target | Parent Compound (R=H) | Bromo-Analog (R=Br) | Parameter | Fold Change | Reference |

| Curcumin Analog (Anti-inflammatory) | - | 71.75 ± 0.90% NO suppression | % NO Suppression | - | [17] |

| BAZ2B Bromodomain Inhibitor | K D = 524 µM (Thioamide) | K D = 87 µM (for Chloro-analog) | K D | ~6 (Cl vs Thioamide) | [17] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the effects of chemical modifications. Below are methodologies for key in vitro assays.

Protocol 1: Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

-

Preparation:

-

Prepare stock solutions of test compounds and positive controls (e.g., midazolam) in an appropriate solvent (e.g., DMSO).[6]

-

Thaw pooled liver microsomes (human, rat, or mouse) on ice.

-

Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[16]

-

-

Incubation:

-

Pre-warm a solution of microsomes and buffer to 37°C.

-

Add the test compound to the microsome solution at a final concentration typically between 0.5-3 µM and pre-incubate for 5-10 minutes at 37°C.[6][16]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16]

-

-

Termination and Analysis:

-

Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[16]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

-

Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[16][18]

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[19][20]

-

Sample Preparation:

-

The protein (macromolecule) is placed in the sample cell, and the ligand (test compound) is loaded into the titration syringe.[21]

-

Both protein and ligand must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.[21]

-

Accurately determine the concentration of both protein and ligand.

-

Degas all solutions immediately before use to prevent air bubbles.

-

-

Experimental Setup:

-

Set the experimental temperature (typically 25°C).

-

Set the injection parameters: volume per injection (e.g., 2 µL), duration, and spacing between injections to allow a return to baseline.

-

The ligand concentration in the syringe should typically be 10-20 times that of the protein concentration in the cell.[22]

-

-

Titration:

-

Perform an initial control titration by injecting the ligand into the buffer-filled cell to determine the heat of dilution.

-

Perform the main experiment by titrating the ligand into the protein solution. A series of injections (typically 20-30) are made.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K D, n, and ΔH.[22]

-

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kₐ and kₑ) and binding affinity (K D).[23][24]

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand (typically the protein) over the activated surface. Amine coupling is a common method where the ligand covalently attaches to the surface.[25]

-

Deactivate any remaining active esters using ethanolamine.[26] A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.[27]

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (test compound) in running buffer.

-

Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate. This is the association phase.[27]

-

After the association phase, flow only the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

-

-

Surface Regeneration:

-

If the ligand-analyte interaction is strong, a regeneration solution (e.g., low pH glycine) may be needed to remove the bound analyte before the next injection.

-

-

Data Analysis:

-

The instrument software records the change in refractive index (measured in Resonance Units, RU) over time, generating a sensorgram.

-

Subtract the signal from the reference flow cell from the ligand flow cell signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ).

-

Protocol 4: Synthesis of Bromoarenes via Electrophilic Aromatic Bromination

A common method for introducing bromine onto an activated aromatic ring.

-

Reaction Setup:

-

Dissolve the activated aromatic starting material (e.g., a phenol or aniline derivative) in a suitable solvent (e.g., tetrahydrofuran, THF).[28]

-

Cool the solution in an ice bath if the reaction is exothermic.

-

-

Bromination:

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution.[28] The stoichiometry will depend on the desired degree of bromination.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[28]

-

-

Workup and Purification:

Protocol 5: O-Methylation of Phenols

A procedure for converting a phenolic hydroxyl group to a methoxy group.

-

Reaction Setup:

-

Methylation:

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure aryl methyl ether.

-

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for conceptualizing complex processes in drug discovery. The following diagrams are rendered using the DOT language.

Caption: A workflow for lead optimization using bromine and methoxy group modifications.

Caption: The Topliss Tree decision model for aromatic ring substitution.[32]

Caption: A diagram illustrating a halogen bond between a bromo-substituent and a carbonyl oxygen.

Conclusion

The bromine atom and the methoxy group are powerful and versatile tools in the medicinal chemist's toolkit. The methoxy group serves as a non-lipophilic "scout" for exploring protein pockets, capable of forming key hydrogen bonds and van der Waals interactions, though its metabolic lability requires careful consideration.[3] Bromine, through its size, lipophilicity, and unique ability to form highly directional halogen bonds, can dramatically enhance binding affinity and selectivity while also serving to block sites of metabolism.[8][11] A thorough understanding of their respective properties and the ability to quantitatively assess their impact through robust experimental protocols are essential for leveraging these functional groups to their full potential. By strategically employing bromination and methylation, drug development professionals can navigate the complex challenges of lead optimization to design safer, more effective, and more successful therapeutic agents.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 5. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]

- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship modeling on in vitro endocrine effects and metabolic stability involving 26 selected brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 26. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 27. path.ox.ac.uk [path.ox.ac.uk]

- 28. mdpi.com [mdpi.com]

- 29. scribd.com [scribd.com]

- 30. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 31. researchgate.net [researchgate.net]

- 32. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the polarity of the solute and the solvent, temperature, pressure, and the presence of other substances. The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Solubility Profile of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Based on available information, this compound is a solid, usually appearing as a white or off-white substance.[3] Its solubility profile is summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Low solubility | [3] |

| Ethanol | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

It is important to note that this information is qualitative. For precise applications, quantitative determination of solubility is recommended. A related isomer, 3-Bromo-4-methoxyphenylacetonitrile, exhibits a solubility of 55 mg/mL in Dimethyl sulfoxide (DMSO), a polar aprotic solvent.[4] This suggests that this compound is also likely to be soluble in similar solvents.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound like this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

Synthesis of Arylacetonitriles: A Representative Workflow

While not directly related to solubility, understanding the synthesis of this compound can provide context for its handling and purification, where solubility plays a critical role. A general method for synthesizing arylacetonitriles involves the cyanation of a corresponding benzyl halide.

The following diagram illustrates a generalized synthetic pathway.

Caption: A diagram showing a general synthetic route for arylacetonitriles from arylmethyl halides.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems using the experimental protocol outlined.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a key organic intermediate utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring bromo, methoxy, and nitrile functional groups, makes it a versatile building block for creating more complex molecular architectures. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo-substituted aromatic ring is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This document provides detailed protocols for the synthesis of this compound, starting from commercially available precursors.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 4-Bromo-3-methoxybenzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl alcohol, which is then converted to a benzyl halide. The subsequent step is a nucleophilic substitution reaction where the halide is displaced by a cyanide anion to yield the target nitrile.

Detailed Synthetic Protocols

The following protocols describe the synthesis of this compound. The primary route involves the conversion of 4-Bromo-3-methoxybenzaldehyde to 4-Bromo-3-methoxybenzyl bromide, followed by cyanation.

Method 1: Synthesis via Bromination and Cyanation

This method is a robust two-step synthesis starting from the corresponding benzyl alcohol, which can be prepared by the reduction of 4-bromo-3-methoxybenzaldehyde.

Experimental Protocol: Step 1 - Synthesis of 4-Bromo-3-methoxybenzyl bromide

This protocol is adapted from standard procedures for the conversion of benzyl alcohols to benzyl bromides.[1]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-3-methoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).

-

Reaction: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-3-methoxybenzyl bromide. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile.[2]

-

Preparation: In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzyl bromide (1.0 eq.) in a 10:1 mixture of N,N-dimethylformamide (DMF) and water.

-

Reaction: Under a nitrogen atmosphere, add sodium cyanide (NaCN) (1.5 eq.) to the solution. Stir the reaction mixture at ambient temperature (20°C) for 4 hours.

-

Reaction Monitoring: Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ice-cold water. Extract the product with diethyl ether (3 x volumes).

-